molecular formula C25H24N2O6 B2990627 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide CAS No. 921890-07-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide

货号: B2990627
CAS 编号: 921890-07-5
分子量: 448.475
InChI 键: CTWWGERVVYULJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide is a dibenzooxazepine derivative featuring a seven-membered oxazepine ring fused to two benzene rings. Key structural attributes include:

  • Ethyl group at position 10: Enhances lipophilicity and may influence metabolic stability.
  • 3,4,5-Trimethoxybenzamide substituent at position 2: The electron-donating methoxy groups may enhance receptor binding through polar interactions.

属性

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-5-27-18-8-6-7-9-20(18)33-19-11-10-16(14-17(19)25(27)29)26-24(28)15-12-21(30-2)23(32-4)22(13-15)31-3/h6-14H,5H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWWGERVVYULJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, the compound prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can lead to changes in the transmission of signals in the brain.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can lead to a variety of molecular and cellular effects. It suppresses the expression of retinal CD31, pERK, VCAM-1, and VEGF-A165 . These effects could potentially alter the function of the CNS and influence behaviors and physiological processes regulated by dopamine, such as mood, reward, and motor control.

生物活性

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has attracted significant research interest due to its diverse biological activities, including potential therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

  • Molecular Formula: C24H22N2O5
  • Molecular Weight: 418.449 g/mol
  • Purity: Typically 95%

HDAC Inhibition

One of the most notable biological activities of this compound is its inhibition of histone deacetylases (HDACs). A study published in the Journal of Medicinal Chemistry evaluated several dibenzo[b,f][1,4]oxazepine derivatives for their HDAC inhibitory activity. The results indicated that N-(10-ethyl-11-oxo...) exhibited significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.

Compound NameHDAC Inhibition (IC50 µM)
N-(10-ethyl-11-oxo...)5.3
Control12.0

Antimicrobial Activity

Another important aspect of its biological activity is antimicrobial efficacy. A separate study assessed the effectiveness of dibenzo[b,f][1,4]oxazepine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that N-(10-ethyl...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

PathogenMIC (µg/mL)
E. coli32
S. aureus32

Case Study 1: Neuroprotective Effects

Research has indicated that compounds similar to N-(10-ethyl...) possess neuroprotective properties. A study focused on neurodegenerative diseases demonstrated that these compounds could enhance neuronal survival in models of oxidative stress.

Case Study 2: Anti-Cancer Activity

In vitro studies have shown that N-(10-ethyl...) exhibits anti-cancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

相似化合物的比较

Heterocyclic Core Variations

Compound Name Heterocycle Key Differences vs. Target Compound Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Thiazepine Sulfur atom replaces oxygen in the heterocycle.
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine Methyl group at position 8; trifluoromethyl substituent.
  • Thiazepine vs.

Substituent Modifications on the Benzamide Group

Compound Name R Group on Benzamide Electronic Effects Reference
Target Compound 3,4,5-Trimethoxy Strong electron-donating; enhances polarity -
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-Trifluoromethyl Electron-withdrawing; improves stability
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide 2,4-Dimethoxy-sulfonyl Acidic sulfonamide; alters solubility
  • Trimethoxy vs. Trifluoromethyl : The trimethoxy group (target) increases electron density and polarity, favoring interactions with hydrophilic receptor pockets. In contrast, trifluoromethyl groups () enhance metabolic stability and lipophilicity .
  • Sulfonamide vs.

Alkyl Chain Variations on the Heterocyclic Nitrogen

Compound Name Alkyl Group Molecular Weight Impact on Lipophilicity Reference
Target Compound Ethyl ~474.5* Moderate lipophilicity -
11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) Propyl 353.4 Increased lipophilicity
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide Butyl 500.5 Higher lipophilicity; reduced solubility
  • Ethyl vs. Longer Chains : Propyl () and butyl () groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Research Findings and Implications

Pharmacological Considerations

  • Dopamine Receptor Targeting : Thiazepine analogs (–2) demonstrate selective D2 receptor antagonism, suggesting the target compound may share similar CNS applications.
  • Electron-Donating Groups : The 3,4,5-trimethoxy substituent (target) could improve binding to polar receptor regions compared to nitro () or trifluoromethyl () groups.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Synthesize the dibenzo[b,f][1,4]oxazepinone core via cyclocondensation of substituted o-aminophenols with α-ketoesters under acidic conditions (e.g., acetic acid, reflux) .
  • Step 2 : Introduce the ethyl group at the N10 position using alkylation agents (e.g., ethyl iodide) in the presence of a base like K₂CO₃ in DMF at 60–80°C .
  • Step 3 : Couple the 3,4,5-trimethoxybenzamide moiety via amide bond formation. Use HATU/DIPEA as coupling agents in anhydrous DCM or DMF at room temperature .
  • Critical Factors :
  • Catalyst Selection : Pd(OAc)₂ improves regioselectivity during cyclization.
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance alkylation efficiency.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves 60–75% yield .

Q. How is the structural conformation of the dibenzo[b,f][1,4]oxazepine ring system validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms the non-planar, boat-like conformation of the oxazepine ring and dihedral angles between aromatic systems (e.g., 15–25°) .
  • NMR Spectroscopy :
  • ¹H NMR : Diagnostic peaks for the oxazepine NH (δ 9.8–10.2 ppm, broad singlet) and ethyl group (δ 1.2–1.4 ppm, triplet).
  • ¹³C NMR : Carbonyl resonance at δ 170–175 ppm confirms the oxazepinone lactam .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) align with experimental bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in ¹H NMR splitting patterns due to rotameric equilibria of the benzamide group.
  • Resolution Strategies :

Variable Temperature NMR : Conduct experiments at −40°C to slow rotation and resolve split signals .

2D NMR (COSY, HSQC) : Correlate coupled protons and assign overlapping peaks (e.g., methoxy groups at δ 3.7–3.9 ppm) .

Comparative Analysis : Cross-reference with analogs (e.g., N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide) to identify consistent spectral features .

Q. What mechanistic insights guide the optimization of catalytic amide coupling for this compound?

  • Methodological Answer :

  • Mechanistic Study :
  • Activation Pathway : HATU generates active acyloxyphosphonium intermediates, which react with the amine group on the oxazepine core .
  • Side Reactions : Competing hydrolysis of the activated ester in protic solvents reduces yield. Use anhydrous DMF or THF to suppress this .
  • Optimization Parameters :
  • Coupling Agent : HATU > EDC/HOBt in terms of efficiency (90% vs. 70% yield).
  • Stoichiometry : 1.2 equivalents of 3,4,5-trimethoxybenzoic acid ensures complete conversion.

Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets?

  • Methodological Answer :

  • Assay Design :

Target Selection : Prioritize kinases with structural homology to the compound’s binding partners (e.g., MAPK or CDK families).

Inhibition Assay : Use fluorescence-based ADP-Glo™ Kinase Assay with ATP concentrations near Km values .

Dose-Response Analysis : Test 10 nM–100 µM concentrations to calculate IC₅₀ values. Include staurosporine as a positive control .

  • Data Interpretation :
  • Selectivity Profiling : Cross-test against unrelated kinases (e.g., PKA, PKC) to assess specificity.
  • Molecular Docking : AutoDock Vina simulations predict binding poses within the ATP-binding pocket .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between laboratories using the same protocol?

  • Methodological Answer :

  • Key Variables :

Moisture Sensitivity : Hydrolysis of intermediates in humid environments reduces yield. Use inert atmosphere (N₂/Ar) and molecular sieves .

Catalyst Purity : Pd(OAc)₂ with >95% purity minimizes side reactions during cyclization .

Purification Artifacts : Silica gel acidity may degrade sensitive intermediates. Neutralize silica with 1% Et₃N before use .

  • Troubleshooting Protocol :
  • HPLC-MS Monitoring : Track reaction progress in real-time to identify stalled steps.
  • Alternative Routes : Explore microwave-assisted synthesis (100°C, 30 min) to improve reproducibility .

Methodological Framework for Further Research

  • Guiding Principle : Link studies to conceptual frameworks like structure-activity relationship (SAR) models or kinase inhibition mechanisms .
  • Experimental Design : Prioritize hypothesis-driven approaches (e.g., "Does ethyl substitution enhance metabolic stability?") over exploratory screening .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。